![molecular formula C9H8N2O4 B2420709 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione CAS No. 1496693-88-9](/img/structure/B2420709.png)
3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione” is a chemical compound with the molecular formula C9H10N2O4 .
Synthesis Analysis
The synthesis of piperidine-2,6-diones, including “3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione”, can be readily achieved on a kilo-scale . These compounds serve as valuable and versatile synthetic intermediates in organic synthesis .Molecular Structure Analysis
The molecular structure of “3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione” is represented by the InChI code 1S/C9H10N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12,15) .Chemical Reactions Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They are the core backbone of the CRBN ligand in the design of PROTAC drugs .Physical And Chemical Properties Analysis
“3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione” is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Ring Opening Reaction Studies
Research by Šafár̆ et al. (2000) explored the ring-opening reaction of similar compounds to 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione, providing insights into its chemical behavior and potential applications in synthetic chemistry (Šafár̆ et al., 2000).
Asymmetric Hydrogenation
A study by Bisset et al. (2012) on the synthesis and asymmetric hydrogenation of related compounds highlights the potential of 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione in stereoselective synthesis, which is important in pharmaceutical and fine chemical industries (Bisset et al., 2012).
One-Pot Synthesis Applications
The work of Cal et al. (2012) demonstrates the efficient one-pot synthesis of amino acids using compounds similar to 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione, indicating its potential utility in streamlined chemical synthesis processes (Cal et al., 2012).
Medicinal Chemistry
Anticonvulsant Activity
Rybka et al. (2017) described the synthesis of pyrrolidine-2,5-dione derivatives, closely related to 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione, with potential anticonvulsant properties, indicating its relevance in developing new therapeutic agents (Rybka et al., 2017).
Aromatase Inhibition
A study by Leung et al. (1987) on piperidine-2,6-dione derivatives as aromatase inhibitors suggests that 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione could have applications in the treatment of hormone-dependent cancers (Leung et al., 1987).
Molecular and Structural Studies
- X-ray Crystallography: The structural analysis of similar compounds, as done by Hijji et al. (2018), can provide critical insights into the molecular structure of 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione, important for its application in material science and drug design (Hijji et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theWidely Interspaced Zinc Finger Motifs (WIZ) protein .
Mode of Action
It’s known that similar piperidine-2,6-dione derivatives can reduce the expression levels of the wiz protein and induce the expression of fetal hemoglobin (hbf) protein .
Biochemical Pathways
The induction of hbf is known to ameliorate symptoms in sickle cell disease and β-thalassemia patients .
Result of Action
Similar compounds have been found to be useful in the treatment of sickle cell disease and β-thalassemia by reducing the expression levels of the wiz protein and inducing the expression of hbf protein .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h3-5H,1-2H2,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNDLANJPTVECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.